molecular formula C9H16N2O B12624368 (5R)-1,7-Diazaspiro[4.6]undecan-6-one CAS No. 918437-88-4

(5R)-1,7-Diazaspiro[4.6]undecan-6-one

Cat. No.: B12624368
CAS No.: 918437-88-4
M. Wt: 168.24 g/mol
InChI Key: KPQNVHYFQNCPBT-SECBINFHSA-N
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Description

(5R)-1,7-Diazaspiro[46]undecan-6-one is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a diaza ring and a cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-1,7-Diazaspiro[4.6]undecan-6-one typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the cyclization of a suitable precursor under acidic or basic conditions. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid or sodium hydroxide.

Industrial Production Methods

For industrial production, the synthesis of this compound may involve more scalable processes such as continuous flow chemistry. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

(5R)-1,7-Diazaspiro[4.6]undecan-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced spirocyclic compounds.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where reagents such as alkyl halides or acyl chlorides can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of (5R)-1,7-Diazaspiro[4

Scientific Research Applications

(5R)-1,7-Diazaspiro[4.6]undecan-6-one has been studied for its applications in several scientific domains:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic drugs with enhanced stability and bioavailability.

    Industry: Utilized in the development of new materials with unique mechanical and chemical properties.

Mechanism of Action

The mechanism by which (5R)-1,7-Diazaspiro[4.6]undecan-6-one exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Similar Compounds

    Spiro[5.5]undecane derivatives: These compounds share a similar spirocyclic structure but differ in the nature of the rings and substituents.

    1,3-Dioxane or 1,3-Dithiane rings: These compounds also feature spirocyclic structures but with different heteroatoms and ring sizes.

Uniqueness

(5R)-1,7-Diazaspiro[4.6]undecan-6-one is unique due to its specific combination of a diaza ring and a cyclohexanone ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring stable and versatile spirocyclic structures.

Properties

CAS No.

918437-88-4

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

(5R)-1,10-diazaspiro[4.6]undecan-11-one

InChI

InChI=1S/C9H16N2O/c12-8-9(5-3-7-11-9)4-1-2-6-10-8/h11H,1-7H2,(H,10,12)/t9-/m1/s1

InChI Key

KPQNVHYFQNCPBT-SECBINFHSA-N

Isomeric SMILES

C1CCNC(=O)[C@@]2(C1)CCCN2

Canonical SMILES

C1CCNC(=O)C2(C1)CCCN2

Origin of Product

United States

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